molecular formula C21H13N3O3S B11589619 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11589619
M. Wt: 387.4 g/mol
InChI Key: YFCQOEROKCBOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of imidazo[2,1-b][1,3]thiazole and chromene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b][1,3]thiazole core . This is followed by the coupling of the imidazo[2,1-b][1,3]thiazole derivative with a chromene carboxamide precursor under specific conditions, such as heating in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .

Properties

Molecular Formula

C21H13N3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H13N3O3S/c25-19(16-11-14-4-1-2-7-18(14)27-20(16)26)22-15-6-3-5-13(10-15)17-12-24-8-9-28-21(24)23-17/h1-12H,(H,22,25)

InChI Key

YFCQOEROKCBOID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.